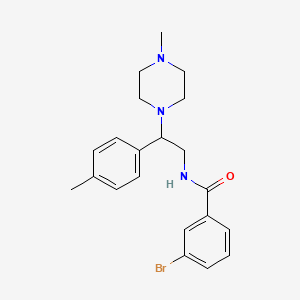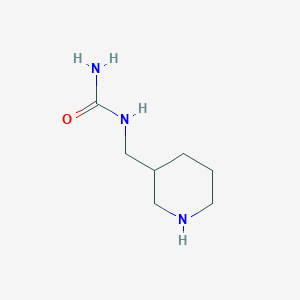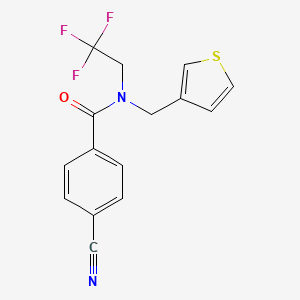![molecular formula C13H21NO B2730371 N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide CAS No. 2305125-78-2](/img/structure/B2730371.png)
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound is widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mechanism of Action
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide acts as a competitive antagonist of mGluR1 by binding to the orthosteric site of the receptor. This prevents the binding of glutamate, the natural ligand of mGluR1, and blocks downstream signaling pathways. N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide has been shown to inhibit the activation of phospholipase C, which is a key downstream effector of mGluR1 signaling.
Biochemical and Physiological Effects:
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide has been shown to inhibit long-term potentiation, which is a cellular mechanism underlying learning and memory. N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke, respectively. In addition, N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is its high selectivity for mGluR1. This allows researchers to selectively block the activity of mGluR1 without affecting other glutamate receptors. N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide in scientific research. One potential application is in the study of the role of mGluR1 in drug addiction and withdrawal. mGluR1 has been shown to play a crucial role in the development of drug addiction, and N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide could be used to investigate the underlying mechanisms. Another potential application is in the study of the role of mGluR1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide could be used in the development of novel therapeutics for cancer and epilepsy based on its antiproliferative and anticonvulsant effects.
Synthesis Methods
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide can be synthesized by reacting 2-cyclohexylcyclopropylamine with prop-2-enoyl chloride in the presence of triethylamine. The reaction mixture is then purified by column chromatography to obtain N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide as a white solid with a purity of over 95%.
Scientific Research Applications
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. mGluR1 is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide can be used to selectively block the activity of mGluR1 and investigate its role in these processes.
properties
IUPAC Name |
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-13(15)14-9-11-8-12(11)10-6-4-3-5-7-10/h2,10-12H,1,3-9H2,(H,14,15)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRVDFAZPFVZSR-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1C[C@H]1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

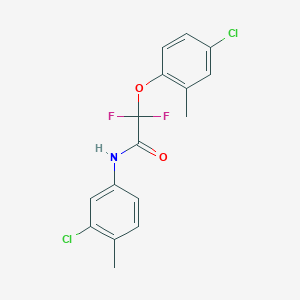
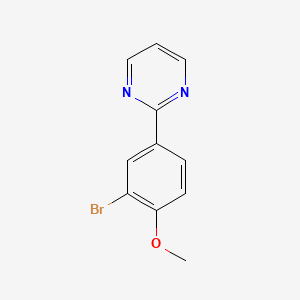
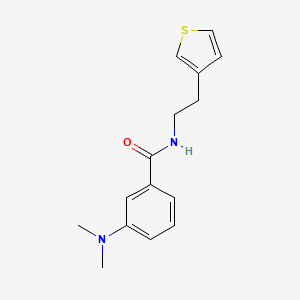
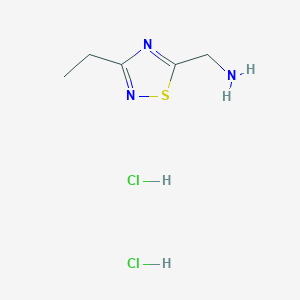
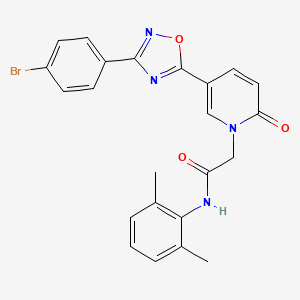
![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)


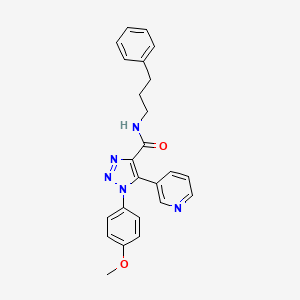
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)
